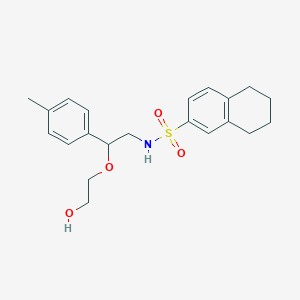

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is an intricate chemical compound known for its unique molecular architecture. The compound features functional groups such as sulfonamide, hydroxyethoxy, and tolyl, rendering it versatile in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide generally involves a multi-step process:

Formation of the sulfonamide group: : This typically involves reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a suitable amine.

Attachment of hydroxyethoxy and tolyl groups: : This can be achieved via nucleophilic substitution reactions where appropriate reactants (e.g., p-tolyl ethanol and ethylene glycol) are introduced under controlled conditions.

Industrial Production Methods

Industrial production follows a similar multi-step synthesis, albeit on a larger scale. Optimized reaction conditions and catalysts may be employed to improve yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions:

Oxidation: : The hydroxyethoxy group can be oxidized to a ketone or aldehyde under suitable oxidizing conditions.

Reduction: : The sulfonamide moiety may be reduced to corresponding amines under specific reductive conditions.

Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : KMnO₄, CrO₃.

Reduction: : LiAlH₄, NaBH₄.

Substitution: : Halogens, nitrating agents, sulfonating agents.

Major Products

The major products vary based on the reactions:

Oxidation: : Formation of aldehydes or ketones.

Reduction: : Conversion to primary or secondary amines.

Substitution: : Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

This compound finds applications across multiple fields:

Chemistry: : Used as a reagent in organic synthesis due to its diverse functional groups.

Biology: : Acts as a ligand in biochemical assays and studies of enzyme kinetics.

Medicine: : Investigated for potential therapeutic applications, particularly in the design of sulfonamide-based drugs.

Industry: : Utilized in the manufacture of advanced polymers and specialty chemicals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects can be attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This allows it to interfere with the synthesis of dihydrofolic acid in microorganisms, rendering it effective as a bacterial inhibitor.

Comparación Con Compuestos Similares

Comparing N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide with other similar sulfonamides highlights its uniqueness:

Similar Compounds: : Sulfamethoxazole, Sulfadiazine, Sulfapyridine.

Uniqueness: : Its unique combination of hydroxyethoxy and tolyl groups, coupled with its tetrahydronaphthalene structure, imparts distinct chemical and biological properties not found in other sulfonamides. This makes it a valuable compound in drug design and chemical synthesis.

Actividad Biológica

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on various research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydronaphthalene core and a sulfonamide group, which is known for its diverse biological properties. The presence of the hydroxyethoxy and p-tolyl groups contributes to its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that compounds similar to this compound can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Sulfonamides have also been studied for their anti-inflammatory properties. For instance, compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in vitro. In one study, treatment with a related sulfonamide led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative treatments.

- Anti-inflammatory Mechanism Exploration : Another investigation focused on the anti-inflammatory mechanisms of sulfonamide derivatives in a mouse model of induced inflammation. The findings revealed that these compounds could significantly reduce inflammation markers and improve clinical symptoms in treated mice compared to controls.

Research Findings Summary

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria with MIC values comparable to antibiotics. |

| Study 2 | Anti-inflammatory Effects | Reduced TNF-α levels in LPS-stimulated macrophages; potential for treating inflammatory conditions. |

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-16-6-8-18(9-7-16)21(26-13-12-23)15-22-27(24,25)20-11-10-17-4-2-3-5-19(17)14-20/h6-11,14,21-23H,2-5,12-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRXJEZPZQYEAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.